Nanomolar Enzymatic Inhibition with Covalent Irreversible Binding Confirmed by MS and Washout
Antitumor agent-101 (Compound 27) inhibits G9a and GLP with IC50 values of 8.5 nM and 5.5 nM, respectively [1]. The compound's covalent binding mechanism was confirmed by mass spectrometry and washout experiments, distinguishing it from reversible inhibitors [2]. In head-to-head comparison with noncovalent analog 26, Compound 27 exhibited enhanced potency in reducing H3K9me2 levels in cells [2].
| Evidence Dimension | Enzymatic inhibition (IC50) and mechanism of action |
|---|---|
| Target Compound Data | G9a: 8.5 nM; GLP: 5.5 nM; covalent irreversible |
| Comparator Or Baseline | Noncovalent inhibitor 26 (precursor analog); exact IC50 values not disclosed but 27 demonstrated improved potency in parallel assays |
| Quantified Difference | Qualitative improvement confirmed; sustained target engagement via washout resistance |
| Conditions | Recombinant G9a/GLP enzymatic assay; cellular washout in PANC-1 and MDA-MB-231 cells |
Why This Matters
Covalent binding provides prolonged target suppression post-washout, which may translate to sustained pharmacodynamic effect and reduced dosing frequency compared to reversible G9a/GLP inhibitors.
- [1] InvivoChem. Antitumor agent-101. https://www.invivochem.cn/Antitumor-agent-101.html View Source
- [2] Feng Z, Yang C, Zhang Y, Li H, Fang W, Wang J, et al. Structure-Based Design and Characterization of the Highly Potent and Selective Covalent Inhibitors Targeting the Lysine Methyltransferases G9a/GLP. J Med Chem. 2023;66(12):7858-7878. View Source
